Cas no 922006-18-6 (N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide)

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core and a propoxy-substituted benzene ring. This compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. Its structural framework combines a sulfonamide moiety, known for its versatility in drug design, with a tetrahydroquinolinone scaffold, which is prevalent in compounds with diverse pharmacological activities. The propoxy group enhances lipophilicity, potentially improving membrane permeability. This compound is suitable for research applications in synthetic and pharmaceutical chemistry, offering a valuable building block for the exploration of novel therapeutic agents.
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide structure
922006-18-6 structure
Product Name:N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide
CAS No:922006-18-6
MF:C18H20N2O4S
MW:360.427403450012
CID:6028490
PubChem ID:40889598
Update Time:2025-11-01

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide
    • Benzenesulfonamide, 4-propoxy-N-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-
    • N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzenesulfonamide
    • F2278-0276
    • N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-4-propoxybenzenesulfonamide
    • 922006-18-6
    • AKOS024635867
    • Inchi: 1S/C18H20N2O4S/c1-2-11-24-15-5-7-16(8-6-15)25(22,23)20-14-4-9-17-13(12-14)3-10-18(21)19-17/h4-9,12,20H,2-3,10-11H2,1H3,(H,19,21)
    • InChI Key: DHMZTOWEFDXIID-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3)(=O)=O)=CC=C(OCCC)C=C1

Computed Properties

  • Exact Mass: 360.11437830g/mol
  • Monoisotopic Mass: 360.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 92.9Ų

Experimental Properties

  • Density: 1.311±0.06 g/cm3(Predicted)
  • pka: 8.44±0.20(Predicted)

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide Pricemore >>

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Additional information on N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide

Introduction to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide (CAS No. 922006-18-6)

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide (CAS No. 922006-18-6) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their potential biological activity and structural complexity, making it a subject of extensive study in academic and industrial settings.

The molecular structure of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide incorporates a quinoline scaffold, which is a well-documented motif in medicinal chemistry due to its presence in numerous bioactive natural products and pharmacologically relevant compounds. The quinoline ring system is particularly noted for its role in antimicrobial, antimalarial, and anticancer applications. The specific substitution pattern in this compound, featuring an oxo group at the 2-position and a sulfonamide moiety at the 1-position of the propoxybenzene ring, contributes to its unique chemical properties and potential biological functions.

In recent years, there has been a surge in research focused on developing novel derivatives of quinoline-based compounds due to their demonstrated efficacy in various therapeutic areas. The introduction of the propoxy group at the 4-position of the benzene ring in N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide is particularly noteworthy, as it is believed to enhance solubility and bioavailability while maintaining or even improving target binding affinity. This makes the compound an attractive candidate for further development as a potential drug candidate.

The sulfonamide functional group is another critical feature of this molecule. Sulfonamides are widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The presence of the sulfonamide moiety in N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide suggests that it may exhibit similar effects, making it a promising candidate for therapeutic intervention. Additionally, the sulfonamide group can serve as a hydrogen bond acceptor, which can be crucial for interactions with biological targets such as enzymes and receptors.

The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the preparation of the tetrahydroquinoline core through cyclization reactions followed by functionalization at the desired positions. The introduction of the propoxy group and the sulfonamide moiety are critical steps that require careful optimization to achieve the desired product.

The pharmacological profile of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propoxybenzene-1-sulfonamide has been the subject of several preclinical studies aimed at evaluating its biological activity and potential therapeutic applications. These studies have revealed promising results regarding its efficacy against various disease models. For instance, preliminary in vitro studies have indicated that this compound exhibits inhibitory activity against certain enzymes implicated in inflammation and cancer progression. Furthermore, animal models have shown that N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yıl)-4-propoxybenzene -1-sulfonamide may have protective effects against oxidative stress-related diseases.

The structural features of N-(2-o x o -1 , 2 , 3 , 4 -tetr a hydroquino lin -6 -yıl b >)- < b > 4 -prop oxybe nzene - 1 -s ulfon amide b >) also make it an interesting scaffold for structure-based drug design. Computational methods such as molecular docking and molecular dynamics simulations have been employed to explore potential interactions between this compound and biological targets. These studies have provided valuable insights into how the molecule might bind to its intended targets and how modifications could enhance its potency and selectivity.

In conclusion,N-(2-o x o - 1 , 2 , 3 , 4 -tetr a hydroquino lin -6 -yıl b >)- < b > 4 -prop oxybe nzene - 1 -s ulfon amide b >) (CAS No. 922006 -18 -6) is a structurally complex organic compound with significant potential in pharmaceutical applications。 Its unique combination of functional groups,including a quinoline scaffold,a propoxy group,and a sulfonamide moiety,makes it an attractive candidate for further research。 Preclinical studies have demonstrated promising biological activities,and ongoing research aims to fully elucidate its therapeutic potential。 As our understanding of molecular interactions continues to evolve,compounds like N-(< b > 2-o x o - 1 , 2 , 3 , 4 -tetr a hydroquino lin -6 -yıl b >)- < b > 4 -prop oxybe nzene - 1 -s ulfon amide b >) are poised to play a crucial role in the development of novel treatments for various diseases。 p >

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